molecular formula C8H6ClF3N2O2 B15296167 Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate CAS No. 2116859-54-0

Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate

Cat. No.: B15296167
CAS No.: 2116859-54-0
M. Wt: 254.59 g/mol
InChI Key: HOKYNNYDXQXWMY-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with chlorine at position 3, a trifluoromethyl group at position 5, and an ethyl carboxylate moiety at position 4. Its molecular formula is C₉H₈ClF₃N₂O₂, with a molecular weight of 270.62 g/mol . The CAS registry number for this compound is EN300-29257255, and it is cataloged as a building block in organic synthesis, particularly for pharmaceutical and agrochemical applications . The trifluoromethyl and chlorine substituents contribute to its electron-deficient aromatic system, enhancing its reactivity in nucleophilic substitution or cross-coupling reactions.

Properties

CAS No.

2116859-54-0

Molecular Formula

C8H6ClF3N2O2

Molecular Weight

254.59 g/mol

IUPAC Name

ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate

InChI

InChI=1S/C8H6ClF3N2O2/c1-2-16-7(15)5-4(8(10,11)12)3-13-14-6(5)9/h3H,2H2,1H3

InChI Key

HOKYNNYDXQXWMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridazine and trifluoromethylating agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature and time are optimized to achieve the desired product yield.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 3 undergoes nucleophilic substitution due to the electron-withdrawing effect of the trifluoromethyl group, which enhances electrophilicity at this position. Common reactions include:

Reaction TypeNucleophileConditionsProductYieldSource
AminationPrimary aminesDCM, Et₃N, room temperature3-Amino-5-(trifluoromethyl)pyridazine36–79%
HydrolysisLiOHTHF/H₂O (4:1), reflux3-Hydroxy-5-(trifluoromethyl)pyridazineNot reported

For example, treatment with lithium hydroxide in THF/H₂O hydrolyzes the chloro group to a hydroxyl group, forming intermediates for further functionalization .

Ester Group Reactivity

The ethyl ester at position 4 participates in hydrolysis and transesterification:

Reaction TypeReagentConditionsProductYieldSource
Acid HydrolysisH₂SO₄ (cat.)Ethanol, reflux4-Carboxylic acid derivativeNot reported
Amide FormationSOCl₂, then aminesDCM, room temperature4-Carboxamide derivatives36–79%

The ester is converted to an acid chloride via thionyl chloride, enabling amide bond formation with primary amines (e.g., 9a–e in Scheme 2 of ).

Trifluoromethyl Group Influence

The -CF₃ group enhances electrophilicity at adjacent positions and stabilizes intermediates through inductive effects. This group is typically inert under standard conditions but can direct regioselectivity in aromatic substitution reactions.

Heterocyclic Ring Functionalization

The pyridazine ring itself can undergo electrophilic substitution, though reactions are less common due to electron deficiency. Halogenation or nitration typically occurs at positions activated by the -CF₃ group.

Mechanistic Insights

Key mechanistic steps include:

  • Nucleophilic Attack : The chloro group’s electrophilic carbon is targeted by amines or hydroxide ions .

  • Acid Chloride Formation : Ester conversion to acid chloride via SOCl₂ facilitates amide coupling .

  • Electronic Effects : The -CF₃ group withdraws electron density, accelerating substitution at C3 while deactivating the ring toward electrophiles.

Scientific Research Applications

Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

  • Pyridazine vs. Tetrahydroquinoline: The pyridazine core in the primary compound is electron-deficient due to its two adjacent nitrogen atoms, favoring electrophilic aromatic substitution. In contrast, 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline features a saturated tetrahydroquinoline ring, which is less reactive but offers steric shielding from the dimethyl groups .
  • Halogen Substituents: Chlorine (in the primary compound) and bromine (in the tetrahydroquinoline analog) differ in electronegativity and steric bulk. Bromine’s larger atomic radius may hinder reactivity in crowded environments but enhance lipophilicity.

Functional Group Contributions

  • Trifluoromethyl Group: Present in both the primary compound and the piperazino derivative, the CF₃ group enhances metabolic stability and membrane permeability, making these compounds valuable in agrochemicals and CNS drugs .

Notes

  • The comparison relies on structural analogs from commercial catalogs; pharmacological data require experimental validation.
  • Substituent electronegativity (e.g., Cl vs. F) and steric effects critically influence compound behavior in biological systems.
  • Synthetic accessibility varies: The primary compound is a simpler scaffold, while the piperazino derivative demands multi-step functionalization .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇ClF₃N₂O₂
Molecular Weight253.60 g/mol
Boiling Point>300°C (estimated)
logP~2.3 (calculated)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Hydrolyzed carboxylic acidMoisture exposureDry solvents, inert atmosphere
Dehalogenated derivativeOver-reductionOptimize catalyst loading
Di-substituted impurityCompeting electrophilic attackTemperature control

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